(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
Description
(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a benzothiazole-derived compound characterized by a unique molecular architecture. The core structure consists of a benzo[d]thiazole ring substituted with a 2-ethoxyethyl group at position 3, a methyl group at position 6, and an isobutyramide moiety forming an imine linkage (Z-configuration).
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-5-20-9-8-18-13-7-6-12(4)10-14(13)21-16(18)17-15(19)11(2)3/h6-7,10-11H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRRLMZURNMJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Ylidene Isobutyramide Moiety: This step involves the condensation of the benzo[d]thiazole derivative with isobutyric acid or its derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.
Catalysis: Employing catalysts to accelerate reaction rates and reduce the need for harsh conditions.
Purification Techniques: Implementing advanced purification methods such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyethyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases for Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise due to its potential biological activities. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Studies have explored its effects on cellular pathways, its potential as an anticancer agent, and its role in modulating immune responses.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties. Its stability and reactivity make it suitable for various applications, including the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide with analogous heterocyclic derivatives, focusing on structural motifs, substituent effects, and methodological approaches to similarity assessment.
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations:
Heterocyclic Core Influence: The benzo[d]thiazole core in the target compound contrasts with the pyridazine and isoxazole rings in analogs like I-6230 and I-6373. Isoxazole-containing compounds (e.g., I-6373) often display improved solubility due to their polar heteroatoms, whereas the ethoxyethyl group in the target compound may confer lipophilicity .
Substituent Effects: The 2-ethoxyethyl group at position 3 in the target compound likely enhances membrane permeability compared to the phenethylamino groups in I-6230 and I-6232, which may improve cellular uptake but reduce metabolic stability . The methyl group at position 6 could sterically hinder interactions with hydrophobic binding pockets, a feature absent in I-6232’s methylpyridazine substituent .
Methodological Considerations :
- Similarity assessment methods (e.g., Tanimoto coefficients or pharmacophore mapping) are critical for virtual screening . However, structural dissimilarities in core rings (e.g., benzothiazole vs. pyridazine) may lead to divergent biological activities despite shared substituents .
Research Findings and Implications
Physicochemical Properties :
While direct data on the target compound’s critical micelle concentration (CMC) or solubility are lacking, analogs like quaternary ammonium compounds (e.g., BAC-C12) demonstrate that substituent chain length and polarity significantly influence CMC values . The ethoxyethyl group in the target compound may lower CMC compared to shorter-chain analogs, enhancing surfactant-like behavior in aqueous environments.- Biological Activity: Pyridazine derivatives (e.g., I-6230) are often associated with kinase inhibition, whereas benzothiazoles are linked to antimicrobial and anticancer activities.
Analytical Techniques : Spectrofluorometry and tensiometry, used for CMC determination in BAC-C12 , could be applied to the target compound to quantify aggregation behavior, though its larger heterocyclic core may require optimized protocols.
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a compound belonging to the class of thiazole derivatives, which have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this compound, including its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, an amide functional group, and an ethoxyethyl substituent, which contribute to its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of 306.42 g/mol. The structural components are crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results in vitro against various cancer cell lines.
-
Mechanism of Action :
- The compound has been observed to induce apoptosis in cancer cells by activating procaspase-3, leading to its conversion into active caspase-3. This process is critical for the execution phase of apoptosis, making it a potential candidate for cancer therapy .
- Structure-activity relationship studies indicate that the presence of specific functional groups enhances anticancer activity, particularly those that can interact with zinc ions to modulate enzyme activity .
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Case Studies :
- A study evaluated several benzothiazole derivatives for their ability to activate procaspase-3 in U937 and MCF-7 cancer cell lines. Compounds with similar structures to this compound demonstrated significant caspase-3 activation, suggesting that modifications in the thiazole structure can lead to enhanced anticancer properties .
- In another study, thiazole derivatives were tested against various cancer types, showing effective inhibition of cell proliferation in leukemia and solid tumor lines .
Antimicrobial Activity
While primarily studied for anticancer properties, some thiazole derivatives have also been evaluated for antimicrobial activity. However, many compounds in this class have shown limited effectiveness against bacterial and viral pathogens .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole ring | Essential for anticancer activity |
| Ethoxyethyl group | Enhances solubility and bioavailability |
| Amide functional group | Critical for interaction with biological targets |
Q & A
Q. What synthetic strategies are optimal for preparing (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide?
The synthesis involves three critical steps:
Benzothiazole core formation : Cyclocondensation of 2-amino-6-methylbenzenethiol with α-keto esters under acidic conditions (e.g., HCl/EtOH, 70°C) to generate the benzothiazolone intermediate .
N-alkylation : Reaction with 2-ethoxyethyl bromide using K₂CO₃ as a base in DMF at 60°C for 12 hours to introduce the ethoxyethyl group .
Isobutyramide conjugation : Condensation with isobutyryl chloride in anhydrous THF under nitrogen, followed by Z-isomer isolation via column chromatography (silica gel, hexane/EtOAc 3:1) .
Q. Key considerations :
Q. Which analytical techniques are most reliable for structural characterization?
A multi-technique approach is essential:
- ¹H/¹³C NMR : Confirm stereochemistry (Z-configuration) and substituent placement. Use DMSO-d₆ as solvent; the thiazole proton appears as a singlet at δ 7.2–7.5 ppm .
- HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 363.1248) with <2 ppm error .
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and thiazole ring vibrations (~1520 cm⁻¹) .
Data cross-validation : Compare spectral data with structurally analogous benzothiazolylidene derivatives .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Prioritize assays aligned with structural analogs:
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM for 48 hours .
- Enzyme inhibition : Screen against kinases (e.g., CDK1) or HSP70 using ATPase activity assays .
- Antimicrobial testing : Broth microdilution (MIC determination) for Gram-positive bacteria (e.g., S. aureus) .
Controls : Include known inhibitors (e.g., YM-01 for HSP70 ) and solvent-only blanks.
Advanced Research Questions
Q. How can conflicting bioactivity data between studies be resolved?
Address discrepancies through:
Assay standardization :
- Use identical cell lines/passage numbers (e.g., ATCC-certified HeLa cells).
- Normalize DMSO concentrations to ≤0.1% .
Metabolic stability assessment : Perform liver microsome assays to rule out compound degradation .
Solubility optimization : Use co-solvents (e.g., 10% PEG-400) to ensure consistent bioavailability .
Case example : A 10-fold difference in IC₅₀ values against HSP70 was traced to variations in ATP concentration (1 mM vs. 2 mM) in ATPase assays .
Q. What computational methods guide rational analog design?
Combine:
- Molecular docking : Use AutoDock Vina to predict binding to HSP70’s nucleotide-binding domain (PDB: 3ATU). Focus on π-π stacking with Phe326 and hydrogen bonding to Thr37 .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ constants) with antiproliferative activity (R² > 0.85) .
- ADMET prediction : SwissADME to optimize logP (target: 2–3) and rule out PAINS alerts .
Validation : Synthesize top-ranked analogs (e.g., fluoro-substituted derivatives) and validate docking predictions via SPR binding assays .
Q. How are acid dissociation constants (pKa) determined, and what are their implications?
Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
